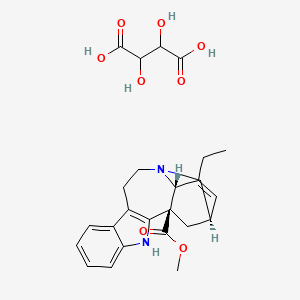
Catharanthine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Catharanthine tartrate is typically synthesized from the whole plant of Catharanthus roseus. The preparation involves several steps:
Brining and Freeze Drying: The whole plant is subjected to brining, followed by freeze drying and smashing.
Extraction and pH Regulation: The powdered plant material is added to water, and the pH is regulated to facilitate extraction.
Organic Phase Separation: The extract is subjected to organic phase separation using solvents like dichloromethane and ethyl acetate.
Purification: The crude product is purified through recrystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Catharanthus roseus, followed by purification processes to achieve the desired purity levels. The process is optimized to maximize yield and ensure the stability of the final product .
化学反应分析
Types of Reactions: Catharanthine tartrate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
科学研究应用
Catharanthine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids and other bioactive compounds.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
作用机制
Catharanthine tartrate exerts its effects through several mechanisms:
Inhibition of Voltage-Operated Calcium Channels: This leads to the dilation of small mesenteric arteries and a decrease in heart rate and cardiac contractility.
Interference with Mitotic Spindle Formation: This disrupts the cell cycle and induces apoptosis in cancer cells.
Activation of Autophagy Signaling Pathways: this compound induces autophagic necrosis by inhibiting the mammalian target of rapamycin (mTOR) pathway.
相似化合物的比较
Catharanthine tartrate is unique among similar compounds due to its specific biological activities and applications. Similar compounds include:
Vindoline: Another precursor in the biosynthesis of vinblastine and vincristine.
Akuammicine: An indole alkaloid with similar structural features but different biological activities.
Conopharyngine: A related alkaloid with distinct pharmacological properties.
This compound stands out due to its potent anti-cancer properties and its role in the synthesis of clinically important drugs .
属性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1 |
InChI 键 |
JYBKPXVXYJDIFX-GYMDHWDQSA-N |
手性 SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




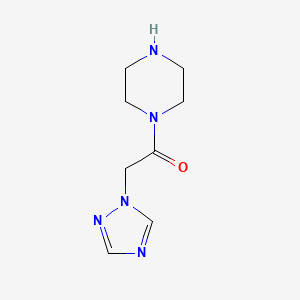
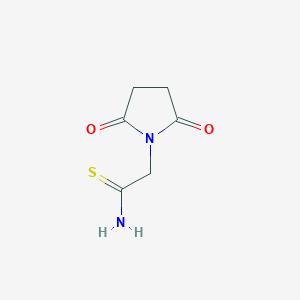
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)
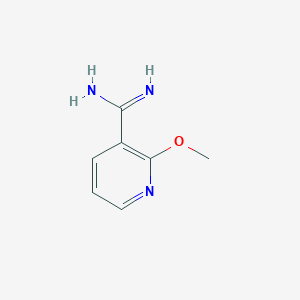


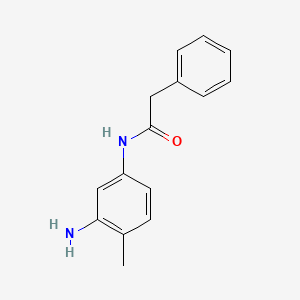

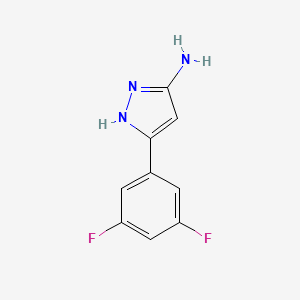
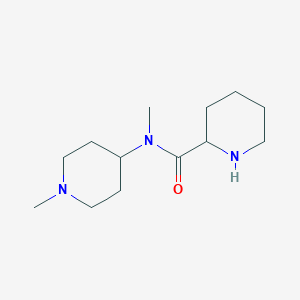

![4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one](/img/structure/B1368495.png)
